N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-24(25-13-14-27-20-11-12-22-23(15-20)29-17-28-22)16-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,15,21H,13-14,16-17H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDDXGZUOQUVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amine and acylating agents. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are enzymes involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Backbone and Substituent Variations
The target compound belongs to a broader class of benzo[d][1,3]dioxol-containing derivatives. Key structural analogs include:
Propanamide Derivatives
- (E)-3-benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide (): Features an α,β-unsaturated propenamide backbone instead of a saturated propanamide.
- N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3-phenylpropanamide ():
Piperazine and Piperidine Derivatives
- 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(substituted)piperazines (Evidences 3–6):
- Piperazine/piperidine rings introduce basic nitrogen atoms, often formulated as HCl salts (melting points: 164–203°C).
- Substituents like chloro, bromo, trifluoromethyl, and methoxy groups modulate electronic and steric properties, enhancing target selectivity in receptor binding .
- Example: Compound 21 () with a 3-chlorophenyl substituent shows 65% yield and distinct NMR shifts for aromatic protons (δ 6.7–7.3 ppm) .
Benzimidazole Derivatives
- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazoles (Evidences 2, 9):
N-Acylurea Derivatives
- KCH-1521 (): Replaces the amide with an acylurea group, increasing hydrogen-bonding capacity and rigidity.
Physicochemical Properties
Melting Points and Solubility
- Piperazine derivatives (as HCl salts) exhibit higher melting points (164–203°C) due to ionic character, whereas neutral amides (e.g., target compound) likely have lower melting points.
- The diphenyl groups in the target compound enhance lipophilicity (predicted logP > 5) compared to halogenated analogs (e.g., bromo or chloro derivatives in ), which may improve membrane permeability but reduce aqueous solubility .
Spectroscopic Data
- 1H-NMR : Benzo[d][1,3]dioxol protons typically resonate at δ 5.9–6.1 ppm (singlet for methylenedioxy group). Aromatic protons in diphenyl groups appear at δ 7.2–7.5 ppm, distinct from halogen-substituted aromatics (e.g., δ 7.6–8.2 ppm for nitro groups in ) .
- 13C-NMR : The amide carbonyl in the target compound is expected near δ 170 ppm, whereas ketones () resonate at δ 195–205 ppm .
Comparative Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Table 2: Substituent Effects on Properties
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a diphenylpropanamide structure. Its molecular formula is with a molecular weight of 368.44 g/mol. The presence of the benzo[d][1,3]dioxole ring is significant in determining its biological activity.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains and fungi .
- CNS Activity : The compound may influence the central nervous system (CNS), as many benzo[d][1,3]dioxole derivatives are known for their anxiolytic and sedative effects. Benzodiazepines, which share structural similarities, are widely recognized for their CNS activity .
- Anti-inflammatory Properties : Some studies suggest that compounds containing the benzo[d][1,3]dioxole moiety can exert anti-inflammatory effects by inhibiting specific pathways involved in inflammation .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA receptors) may underlie its CNS effects.
- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory processes or microbial metabolism.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzo[d][1,3]dioxole derivatives against Candida albicans and Staphylococcus aureus. Results indicated that compounds with similar structural features demonstrated significant antifungal and antibacterial activity .
Study 2: CNS Effects
Research on benzodiazepine analogs has shown that modifications to the dioxole structure can enhance binding affinity to GABA receptors. This suggests that this compound could potentially act as a GABAergic agent .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
